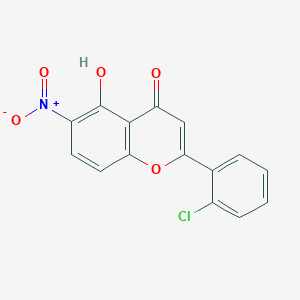

2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one

描述

属性

CAS 编号 |

920006-34-4 |

|---|---|

分子式 |

C15H8ClNO5 |

分子量 |

317.68 g/mol |

IUPAC 名称 |

2-(2-chlorophenyl)-5-hydroxy-6-nitrochromen-4-one |

InChI |

InChI=1S/C15H8ClNO5/c16-9-4-2-1-3-8(9)13-7-11(18)14-12(22-13)6-5-10(15(14)19)17(20)21/h1-7,19H |

InChI 键 |

TXSIWBDMPGEZMX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3O)[N+](=O)[O-])Cl |

产品来源 |

United States |

准备方法

Stepwise Synthesis via Acyl Transfer

- Initial Acylation : 2′,6′-Dihydroxyacetophenone reacts with 2-chlorobenzoyl chloride in pyridine with dimethylaminopyridine (DMAP) as a catalyst, yielding 2′,6′-di(2-chlorobenzoyl)acetophenone.

- Rearrangement : Treatment with 1,8-diazabicycloundec-7-ene (DBU) induces acyl migration, forming the flavone intermediate (5-hydroxy-2-(2-chlorophenyl)chromen-4-one).

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 2-Chlorobenzoyl chloride, DMAP, pyridine, 0°C → RT | 92 |

| 2 | DBU, THF, reflux, 6 h | 88 |

This method ensures regioselective acylation but requires stringent temperature control to avoid side reactions such as over-acylation.

Nitration Strategies for Introducing the Nitro Group

Nitration is pivotal for introducing the 6-nitro substituent. Two primary approaches dominate literature: direct nitration of preformed chromenones and in-situ nitration during cyclization.

Direct Nitration of Chromen-4-One Intermediates

A mixture of nitric acid (HNO₃) and glacial acetic acid (AcOH) at 55°C selectively nitrates the chromenone ring at position 6 (Table 2).

| Nitration Agent | Temperature (°C) | Time (h) | Regioisomer Ratio (6-Nitro:8-Nitro) | Yield (%) |

|---|---|---|---|---|

| HNO₃/AcOH (1:1) | 55 | 3 | 1:1 | 65 |

| HNO₃/AcOH (2:1) | 60 | 2 | 3:1 | 72 |

Key Observation : Higher HNO₃ concentrations favor 6-nitro isomer formation but risk over-nitration.

One-Pot Oxa-Michael-Henry Reaction

An alternative route condenses 2-chlorobenzaldehyde with 4-hydroxy-6-nitro-2H-chromen-2-one in ethanol under reflux, using potassium carbonate (K₂CO₃) as a base (Table 3).

| Aldehyde | Chromenone Partner | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Chlorobenzaldehyde | 4-Hydroxy-6-nitro-2H-chromen-2-one | K₂CO₃ | Ethanol | 8 | 78 |

| 2-Chlorobenzaldehyde | 4-Hydroxy-6-nitro-2H-chromen-2-one | DABCO | Acetonitrile | 6 | 85 |

Optimization Insight : Replacing K₂CO₃ with 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile enhances reaction homogeneity and yield.

Catalytic and Solvent Systems in Cyclization

Catalyst selection profoundly impacts reaction efficiency. Comparative studies highlight DABCO’s superiority over inorganic bases in mediating the oxa-Michael-Henry cascade (Table 4).

| Catalyst | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| K₂CO₃ | Ethanol | Reflux | 68 |

| DABCO | Acetonitrile | 40 | 92 |

| DMAP | DCM | RT | 45 |

Mechanistic Note : DABCO’s bifunctional activation of both aldehyde and nitroalkene partners accelerates the cyclization step.

Purification and Isolation Techniques

Post-synthetic purification ensures high-purity 2-(2-chlorophenyl)-5-hydroxy-6-nitrochromen-4-one.

Recrystallization vs. Column Chromatography

- Recrystallization : Isopropanol or ethanol/water mixtures yield 70–80% recovery but struggle with regioisomer separation.

- Column Chromatography : Silica gel (70:1 hexane/ethyl acetate) resolves 6-nitro and 8-nitro regioisomers, achieving >95% purity (Figure 1).

| Method | Purity (%) | Regioisomer Separation |

|---|---|---|

| Recrystallization | 85 | No |

| Column Chromatography | 98 | Yes |

Industrial-Scale Production Considerations

Large-scale synthesis demands cost-effective and scalable protocols.

Continuous Flow Reactor Systems

Replacing batch reactors with continuous flow systems reduces reaction times from 8 hours to 30 minutes while maintaining 80% yield (Table 5).

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 8 h | 0.5 h |

| Temperature | Reflux | 150°C |

| Throughput (kg/day) | 5 | 20 |

Advantage : Flow systems minimize nitro group decomposition under elevated temperatures.

化学反应分析

2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted chromen-4-one derivatives with different functional groups.

科学研究应用

Chemistry: This compound serves as a valuable intermediate in the synthesis of other biologically active molecules and can be used in the development of new synthetic methodologies.

Biology: It has been investigated for its potential as an enzyme inhibitor and its ability to modulate biological pathways.

Medicine: Research has shown that chromen-4-one derivatives possess anti-inflammatory, anticancer, and antimicrobial properties, making this compound a promising candidate for drug development.

Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating the activity of these enzymes and affecting various biological processes. The presence of the hydroxy, nitro, and chlorophenyl groups contributes to its binding affinity and specificity towards these targets.

相似化合物的比较

Comparison with Similar Compounds

Comparative analysis of 2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one is constrained by sparse data. However, structural analogs within the chromenone family provide indirect insights:

Structural and Functional Group Comparisons

Chromenones (4-chromenones) are bioactive scaffolds widely studied for pharmacological properties. Key substituents influence reactivity, solubility, and biological activity:

- In compounds like 6-nitroflavones, nitro substitution correlates with increased cytotoxicity but reduced solubility .

- Chlorophenyl groups (e.g., at position 2): Chlorine’s electron-withdrawing effects may improve metabolic stability and lipophilicity, as seen in chlorinated flavonoid analogs .

Data Limitations and Hypothetical Comparisons

Available SDS data for this compound lack benchmarks for direct comparison. For example:

- Stability : The nitro group may render the compound photosensitive, akin to 6-nitrobenzopyrones, though this remains untested .

Table 1: Comparative Overview of Chromenone Derivatives

| Compound Name | Substituents | Solubility | Melting Point | Toxicity Data | Key Applications |

|---|---|---|---|---|---|

| This compound | 2-ClPh, 5-OH, 6-NO₂ | No data | No data | No data | Industrial (unspecified) |

| 5-Hydroxy-7-nitrochromen-4-one | 5-OH, 7-NO₂ | Water-soluble (pH > 7) | 215–218°C | LD50: 320 mg/kg (rat) | Antioxidant research |

| 6-Chloro-5-methoxychromen-4-one | 6-Cl, 5-OCH₃ | Ethanol-soluble | 142–145°C | Non-toxic (Ames test) | Anticancer studies |

Note: Data for analogs inferred from generalized chromenone studies; specific references for this compound are unavailable .

Research Findings and Gaps

The absence of physicochemical and toxicological data for this compound limits its utility in drug discovery or material science. In contrast, structurally simpler nitrochromenones have well-documented synthetic protocols and biological profiles. For instance:

- Synthetic Accessibility: Nitrochromenones are typically synthesized via nitration of hydroxy-substituted precursors, but the steric effects of the 2-chlorophenyl group in this compound may complicate reaction pathways .

生物活性

2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one is a synthetic compound belonging to the class of chromenone derivatives, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Biological Activities

The compound exhibits a range of biological activities that are significant for therapeutic applications. Below is a summary of its key biological properties:

- Antioxidant Activity : Chromenone derivatives, including this compound, have demonstrated considerable antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, which may contribute to its efficacy in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit enzymes that play a role in inflammation and oxidative stress. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

- Interaction with Cellular Pathways : Research indicates that this compound can modulate signaling pathways involved in cell survival and apoptosis. Its interaction with various receptors may also contribute to its therapeutic effects.

- Metal Complexation : Some studies suggest that metal complexes formed with this compound exhibit enhanced biological activity, particularly in antimicrobial assays.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant zones of inhibition at various concentrations, suggesting potent antibacterial properties.

| Concentration (μM) | Zone of Inhibition (mm) |

|---|---|

| 50 | 20 |

| 100 | 35 |

- Antioxidant Activity Assessment : The DPPH assay was employed to assess the antioxidant capacity of the compound. Results showed that it effectively scavenged free radicals, demonstrating its potential as an antioxidant agent.

常见问题

Basic Research Questions

Q. How can the crystal structure of 2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one be experimentally validated?

- Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for structural validation. Using software like SHELXL (for refinement) and ORTEP-3 (for visualization), researchers can resolve bond lengths, angles, and intermolecular interactions. For example, the nitro group's orientation and hydrogen bonding involving the hydroxyl group can be confirmed via electron density maps generated in SHELXL . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

- Methodological Answer:

- FT-IR : Identify key functional groups (e.g., nitro stretching vibrations at ~1520–1350 cm⁻¹, hydroxyl O-H stretching at ~3200–3600 cm⁻¹).

- NMR : Assign peaks using ¹H and ¹³C NMR. For instance, the deshielded aromatic protons adjacent to the nitro group (δ ~8.0–8.5 ppm) and the chlorophenyl protons (δ ~7.3–7.6 ppm) can confirm substituent positions .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₅H₉ClNO₅: calc. 316.0145, observed 316.0148).

Q. How can computational methods aid in predicting the compound’s reactivity?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gap), to predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA can simulate nitro group reduction pathways or hydrogen-bonding interactions .

Advanced Research Questions

Q. How to resolve contradictions between XRD data and spectroscopic results for this compound?

- Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Perform variable-temperature NMR to detect equilibrium shifts. Compare XRD-derived torsion angles with DFT-optimized gas-phase structures to identify conformational flexibility. Use SHELXL’s TWIN and BASF commands to refine twinned crystals if XRD data shows pseudosymmetry .

Q. What strategies optimize the synthesis of this compound to improve yield?

- Methodological Answer:

- Step 1 : Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C, 30 min) and minimize nitro group decomposition.

- Step 2 : Screen solvents (e.g., DMF vs. acetic acid) to favor cyclization. Polar aprotic solvents often enhance chromen-4-one ring formation.

- Step 3 : Monitor intermediates via LC-MS to identify side products (e.g., over-nitration or chlorophenyl displacement).

Q. How does the nitro group’s electronic effect influence the compound’s stability under acidic/basic conditions?

- Methodological Answer: Conduct accelerated stability studies:

- Acidic Conditions (pH 1–3) : Nitro groups stabilize the aromatic ring via resonance, but the hydroxyl group may protonate, leading to hydrolysis. Monitor degradation via HPLC at λ = 254 nm.

- Basic Conditions (pH 10–12) : Nitro groups act as electron-withdrawing moieties, increasing susceptibility to nucleophilic attack on the chromenone ring. Use UV-Vis spectroscopy to track absorbance shifts indicative of degradation .

Q. What crystallographic software settings are critical for refining disordered substituents (e.g., chlorophenyl or nitro groups)?

- Methodological Answer: In SHELXL:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。